molecular formula C13H8Cl2F3NO B2621665 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone CAS No. 339009-21-1

1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone

Cat. No. B2621665
CAS RN: 339009-21-1
M. Wt: 322.11
InChI Key: CEOYOMVEWKDWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone (DCBT-FP) is a synthetic organic compound with a unique structure that has been studied for its potential applications in the fields of medicine, chemistry, and engineering. DCBT-FP has been used as a building block in the synthesis of various compounds, and has been studied for its potential as a therapeutic agent. Additionally, this paper will outline the future directions for further research on the compound.

Scientific Research Applications

1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been investigated for its potential applications in the fields of medicine, chemistry, and engineering. In medicine, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been studied for its potential as a therapeutic agent. In chemistry, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been used as a building block in the synthesis of various compounds. In engineering, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been studied for its potential applications in the development of new materials.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone is not yet fully understood. However, it is believed that 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone may act as an inhibitor of certain enzymes and may also interact with certain receptors in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone are not yet fully understood. However, it has been shown to have some anti-inflammatory and antioxidant activity in animal studies. Additionally, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been shown to have some cytotoxic activity in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone in laboratory experiments include its availability, its low cost, and its stability. The limitations of using 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone in laboratory experiments include its limited solubility in water and other solvents and its potential toxicity.

Future Directions

Future research on 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone should focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted to explore the potential applications of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone in medicine, chemistry, and engineering. Finally, further research should be conducted to investigate the potential toxicity of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone and to develop methods to reduce its toxicity.

Synthesis Methods

1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone can be synthesized by a three-step reaction sequence. The first step involves the reaction of 2,6-dichlorobenzaldehyde with trifluoroacetic acid in the presence of a base, such as sodium hydroxide, to form 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)pyridin-2-one. The second step involves the oxidation of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)pyridin-2-one with potassium permanganate to form 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone. The third step involves the reduction of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone with sodium borohydride to form the desired product, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone.

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F3NO/c14-10-2-1-3-11(15)9(10)7-19-6-8(13(16,17)18)4-5-12(19)20/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOYOMVEWKDWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone

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